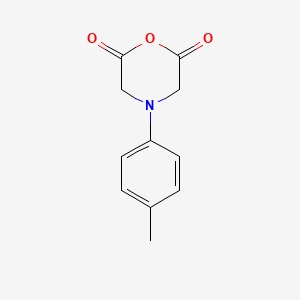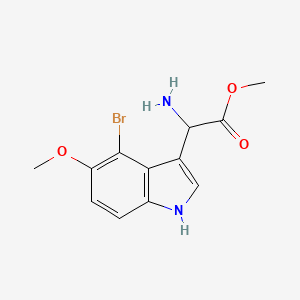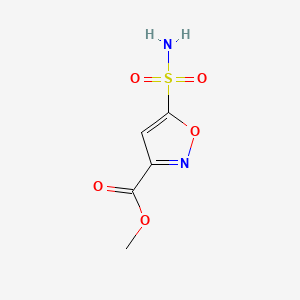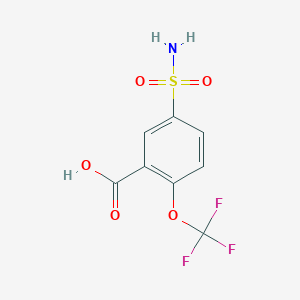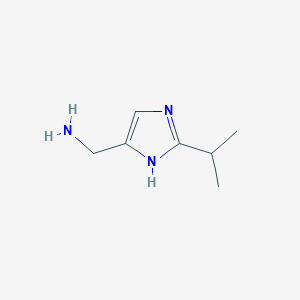
(2-Isopropyl-1h-imidazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isopropyl-1h-imidazol-4-yl)methanamine is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound features an isopropyl group attached to the second position of the imidazole ring and a methanamine group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-1h-imidazol-4-yl)methanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where the imidazole ring is treated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction, where the imidazole derivative is treated with formaldehyde and ammonia.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyl-1h-imidazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where it can react with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, formaldehyde, and ammonia.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: N-alkylated imidazole derivatives.
Scientific Research Applications
(2-Isopropyl-1h-imidazol-4-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is employed in studies involving enzyme inhibition and receptor binding due to its imidazole structure.
Industrial Applications: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Isopropyl-1h-imidazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-imidazol-2-yl)methanamine: This compound has a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
(1H-Benzo[d]imidazol-4-yl)methanamine: This compound features a benzimidazole ring, which provides additional aromaticity and potential for different biological activities.
Uniqueness
(2-Isopropyl-1h-imidazol-4-yl)methanamine is unique due to the presence of the isopropyl group, which can influence its lipophilicity and steric interactions. This can result in distinct biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
(2-propan-2-yl-1H-imidazol-5-yl)methanamine |
InChI |
InChI=1S/C7H13N3/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3,8H2,1-2H3,(H,9,10) |
InChI Key |
DLICJYJVGOAGEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B13628900.png)

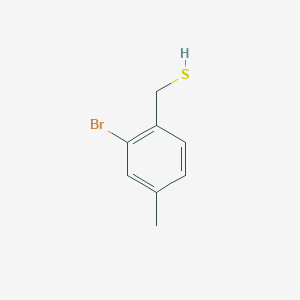
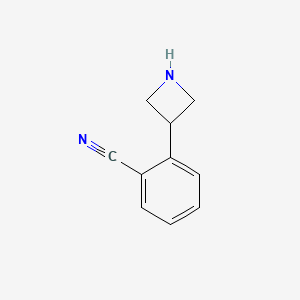
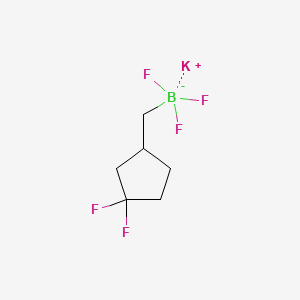

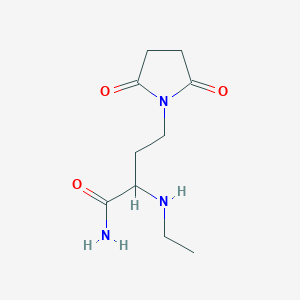
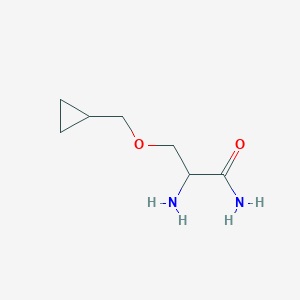

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid](/img/structure/B13628956.png)
